5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
CAS No.: 39886-76-5
Cat. No.: VC21162190
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39886-76-5 |
---|---|
Molecular Formula | C17H26O4 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |
Standard InChI | InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3 |
Standard InChI Key | NLDDIKRKFXEWBK-UHFFFAOYSA-N |
SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Melting Point | 31 °C 30-32°C |
Introduction
Nomenclature and Chemical Identity
The compound 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is known by several names and identifiers in scientific literature. Its systematic IUPAC naming indicates the presence of a hydroxyl group at position 5, a ketone group at position 3 of a decan chain, and a phenyl ring with hydroxyl and methoxy substituents at positions 4 and 3, respectively. This complex structure contributes to its diverse biological activities and chemical properties that make it of interest to researchers.
The compound is also known by several synonyms including rac-6-Gingerol, 6G-gingerol, Paradol, β-Paradol, and β-Gingerone . It has been assigned multiple CAS Registry Numbers, including 39886-76-5 and 27113-22-0, which may represent slight structural variations or different forms of the same compound . These multiple identifiers can sometimes create confusion in the scientific literature, as they may be used interchangeably despite potentially representing compounds with subtle differences.
Chemical database information provides several structural identifiers for this compound. The InChI key associated with the compound is CZNLTCTYLMYLHL-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure . This standardized identifier is crucial for information retrieval and computational chemistry applications, allowing researchers to unambiguously identify the specific chemical structure across different databases and publications.
Chemical Structure and Formula
An interesting aspect of this compound is the discrepancy in reported molecular formulas. Some sources list it as C17H26O3 with a molecular weight of 278.3865 g/mol, while others describe it as C17H26O4 with a molecular weight of 294.4 g/mol . This discrepancy likely reflects subtle structural differences that affect the compound's biological activity and physical properties. The additional oxygen atom in the C17H26O4 formula suggests the presence of an extra hydroxyl group, which would significantly impact the compound's polarity, solubility, and potential biological interactions.
Physical and Chemical Properties
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one exhibits distinctive physical and chemical properties that influence its behavior in various environments and applications. Understanding these properties is essential for researchers working with this compound in laboratory settings, as well as for those developing potential applications in pharmaceuticals or other industries.
The compound generally appears as a solid at room temperature, with its color ranging from white to light yellow or brown depending on its purity and specific form . This variation in appearance can serve as a preliminary indicator of purity in laboratory settings, although more precise analytical methods are required for definitive purity assessment. The physical state is consistent with many phenolic compounds of similar structure found in plant sources.
Physicochemical Parameters
The physicochemical properties of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one are summarized in Table 1, providing a comprehensive overview of its key characteristics:
The high boiling point of approximately 406.4°C reflects the compound's relatively large molecular size and the presence of multiple functional groups capable of hydrogen bonding. This property is typical of phenolic compounds with medium to long aliphatic chains. The density and refractive index values provide important information for analytical purposes, allowing for identification and purity assessment through physical measurements.
Solubility and Chemical Reactivity
The compound shows limited solubility in organic solvents such as chloroform and methanol, being classified as "slightly soluble" in these media . This solubility profile reflects the compound's amphiphilic nature, containing both hydrophilic groups (hydroxyl and methoxy) and a hydrophobic alkyl chain. The presence of hydroxyl groups in the structure suggests potential for hydrogen bonding, which influences its interactions with solvents and biological systems.
The predicted pKa value of approximately 10.02 indicates that the compound's hydroxyl groups are weakly acidic, which is characteristic of phenolic compounds . This property influences its behavior in different pH environments and its potential interactions with biological targets such as proteins and enzymes. The moderate LogP value of 3.83 suggests a balance between hydrophilicity and lipophilicity, which is favorable for biological membrane permeability while maintaining some water solubility.
Biological Activities and Applications
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one demonstrates a diverse range of biological activities that have attracted significant research interest. The compound's structural features, particularly its phenolic hydroxyl groups and methoxy substituent, contribute to its bioactive properties through mechanisms such as free radical scavenging and interaction with cellular signaling pathways.
As a natural product with structural similarities to compounds found in ginger (Zingiber officinale), 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one has been the subject of numerous studies investigating its potential therapeutic applications. Research has indicated that this compound and structurally related molecules may possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for development as pharmaceutical agents or nutritional supplements .
Antioxidant Properties
The antioxidant activity of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is attributed to the presence of hydroxyl and methoxy groups in its structure, which enable it to neutralize free radicals and reduce oxidative stress in biological systems . These functional groups can donate hydrogen atoms to reactive oxygen species, thereby preventing cellular damage associated with oxidative processes. This property is particularly valuable in the context of chronic diseases where oxidative stress plays a significant pathological role.
The compound's antioxidant capacity has been evaluated through various assays, including DPPH radical scavenging tests, which measure the ability of a compound to neutralize stable free radicals. Although specific quantitative data is limited in the available sources, the structural features of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one suggest it would demonstrate antioxidant activity comparable to other phenolic compounds with similar functional groups.
Anti-inflammatory Activity
Research suggests that 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one may exhibit anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes . The compound's potential to modulate inflammatory pathways makes it of interest for conditions characterized by chronic inflammation, such as arthritis, inflammatory bowel disease, and various autoimmune disorders.
The anti-inflammatory effects are believed to involve modulation of signaling pathways that regulate the expression of pro-inflammatory mediators. By influencing these pathways, the compound may reduce inflammatory responses and associated tissue damage. This bioactivity aligns with traditional uses of ginger-derived compounds in various medicinal systems for treating inflammatory conditions.
Analytical Techniques and Identification
The identification and characterization of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one employ various analytical techniques that provide information about its structure, purity, and properties. These methods are essential for research, quality control, and regulatory purposes in both academic and industrial settings.
Mass spectrometry is a primary technique used for the identification of this compound, providing information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) has compiled mass spectral data for this compound, which serves as a reference for identification purposes . The mass spectral profile is characteristic and can be used to distinguish this compound from structurally related molecules.
Chromatographic Analysis
Gas chromatography represents another important analytical tool for identifying and quantifying 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one. The compound's retention index (RI) has been determined on different column types, providing reference values for identification. Table 2 presents chromatographic data from the NIST database:
Column Type | Active Phase | Retention Index (I) | Reference | Conditions |
---|---|---|---|---|
Capillary | DB-1 | 2232 | Bartley and Foley, 1994 | 60 m/0.32 mm/0.5 μm, 40°C @ 2 min, 4 K/min, 290°C @ 5 min |
This chromatographic information is valuable for analysts seeking to identify or quantify the compound in complex mixtures such as plant extracts or pharmaceutical formulations. The retention index provides a standardized value that can be compared across different laboratories and instruments, facilitating reliable identification.
Natural Sources and Biological Significance
As a bioactive compound, 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is believed to be derived from natural sources and has implications for various biological systems. Its structural similarity to gingerol compounds suggests a potential relationship with ginger (Zingiber officinale) or related plants in the Zingiberaceae family, which are known for their diverse array of bioactive constituents.
The presence of this compound in natural sources may contribute to the traditional medicinal properties attributed to these plants. Various cultures have utilized ginger and related plants for centuries to address ailments including digestive disorders, inflammation, and pain. Modern research on compounds like 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one provides a scientific basis for understanding these traditional uses and potentially developing new therapeutic applications.
Biosynthesis and Metabolic Pathways
The biosynthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one in plants likely involves complex metabolic pathways that incorporate elements from both the phenylpropanoid and fatty acid biosynthetic routes. The phenylpropanoid pathway typically contributes to the formation of the aromatic portion of the molecule, while fatty acid synthesis pathways may be involved in generating the aliphatic chain.
Understanding these biosynthetic pathways is valuable for several reasons: it can inform strategies for enhancing production of the compound in natural sources, guide approaches for synthetic or semi-synthetic production, and provide insights into the evolution of secondary metabolites in plants. Research into the biosynthesis of related compounds suggests that specific enzymes catalyze key steps in the formation of these molecules, although detailed information specific to 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one is limited in the available literature.
Environmental and Ecological Significance
From an ecological perspective, the production of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one and similar compounds by plants may serve protective functions. Many plant secondary metabolites act as defense compounds against herbivores, pathogens, or environmental stressors. The antimicrobial properties observed in laboratory studies suggest potential roles in plant protection against microbial invasion.
Environmental factors such as soil conditions, climate, and stress exposure can influence the production and accumulation of bioactive compounds in plants. Research into these factors could provide insights into optimizing cultivation conditions for plants that produce 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, potentially enhancing yields for research or commercial applications.
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